2-[(2-Fluorophenyl)methylsulfanyl]-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride
Overview
Description
2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrrolidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thioether precursor.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution or addition reactions involving pyrrolidine and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures or reduce the fluorobenzyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocycles and benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride
- 2-[(2-bromobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride
- 2-[(2-methylbenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride
Uniqueness
2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS.ClH/c14-10-5-2-1-4-9(10)8-19-13-17-16-12(18-13)11-6-3-7-15-11;/h1-2,4-5,11,15H,3,6-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIHICPULMJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)SCC3=CC=CC=C3F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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